molecular formula C8H7F2NO3 B1429096 2-(Difluoromethoxy)-6-nitrotoluene CAS No. 1261440-78-1

2-(Difluoromethoxy)-6-nitrotoluene

Cat. No.: B1429096
CAS No.: 1261440-78-1
M. Wt: 203.14 g/mol
InChI Key: SKBHWYRFUCKEDS-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-6-nitrotoluene (C₈H₆F₂NO₃) is a nitrotoluene derivative featuring a difluoromethoxy (-OCF₂H) substituent at the 2-position and a nitro (-NO₂) group at the 6-position of the toluene backbone. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing effects of the nitro and difluoromethoxy groups, which modulate reactivity in downstream transformations such as reductions or nucleophilic substitutions. Its synthesis typically involves fluorination or substitution reactions on precursor phenols or ethers, though specific protocols are less documented compared to structurally related compounds.

Properties

IUPAC Name

1-(difluoromethoxy)-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO3/c1-5-6(11(12)13)3-2-4-7(5)14-8(9)10/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKBHWYRFUCKEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethoxy)-6-nitrotoluene typically involves the introduction of the difluoromethoxy group and the nitro group onto a toluene molecule. One common method involves the reaction of 2-methoxytoluene with a difluoromethylating agent, followed by nitration. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high production rates and product quality .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethoxy)-6-nitrotoluene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 2-(Difluoromethoxy)-6-aminotoluene .

Scientific Research Applications

2-(Difluoromethoxy)-6-nitrotoluene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)-6-nitrotoluene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

Key analogs include 6-benzyloxy-2-nitrotoluene () and 2-methoxy-6-nitrotoluene . The substituent at the 2-position critically influences electronic and steric properties:

  • 6-Benzyloxy-2-nitrotoluene : The benzyloxy (-OCH₂C₆H₅) group is bulky and moderately electron-donating via resonance, which may hinder electrophilic substitution reactions compared to smaller substituents .
  • 2-Methoxy-6-nitrotoluene : The methoxy (-OCH₃) group is smaller and more electron-donating, enhancing ring activation but reducing stability under acidic conditions.
  • 2-(Difluoromethoxy)-6-nitrotoluene : The difluoromethoxy group (-OCF₂H) is strongly electron-withdrawing due to fluorine’s electronegativity, which polarizes the aromatic ring and stabilizes intermediates in reduction or displacement reactions.

Physical Properties

Compound Melting Point (°C) Yield (%) Solubility Profile
6-Benzyloxy-2-nitrotoluene 61–63 90 Low in water; soluble in ether/DMF
2-Methoxy-6-nitrotoluene ~75–78* ~85* Moderate in polar aprotic solvents
This compound Not reported Not reported Likely hydrophobic due to -CF₂H

*Data inferred from analogous methoxy-nitrotoluene derivatives.

Biological Activity

2-(Difluoromethoxy)-6-nitrotoluene is a compound of interest in medicinal chemistry and biological research due to its unique structural features, including a difluoromethoxy group and a nitro group. These functional groups are known to influence the compound's biological activity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential applications in drug development.

  • Molecular Formula : C8H6F2N2O3
  • Molecular Weight : 220.14 g/mol
  • Structural Features :
    • Difluoromethoxy Group : Enhances lipophilicity and potential membrane permeability.
    • Nitro Group : Known for its role in redox reactions and as a pharmacophore.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules, including enzymes and receptors. The nitro group can undergo reduction within cells, leading to the generation of reactive intermediates that may exert cytotoxic effects. This mechanism is particularly relevant in the context of cancer therapy, where targeting metabolic pathways can inhibit tumor growth.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity :
    • The compound has shown potential in inhibiting glycolysis in cancer cells, similar to other halogenated glucose analogs. This inhibition can disrupt energy metabolism in tumors, leading to reduced proliferation rates.
    • A study indicated that fluorinated derivatives exhibit significant cytotoxic effects against glioblastoma cells, suggesting that modifications at the C-2 position can enhance stability and uptake, making them effective at lower doses .
  • Antimicrobial Properties :
    • Nitro compounds are known for their broad-spectrum antimicrobial activity. The presence of the nitro group in this compound may facilitate redox reactions that contribute to microbial cell death .
    • Research has shown that nitro-containing compounds can be effective against various pathogens, including H. pylori and M. tuberculosis, indicating potential therapeutic applications .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes has been explored, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of hexokinase, similar to other glucose analogs, thus affecting glycolytic flux in cancer cells .

Case Studies

Several case studies have investigated the biological activity of related compounds or derivatives:

  • Study on Halogenated Derivatives : Research on halogenated derivatives of 2-deoxy-d-glucose revealed that modifications at specific positions could enhance their efficacy as hexokinase inhibitors. This suggests that similar strategies could be applied to this compound to optimize its biological activity .
  • Antimicrobial Activity Assessment : A systematic review highlighted the effectiveness of nitro compounds against resistant bacterial strains, emphasizing the need for further exploration of compounds like this compound as potential leads for new antibiotics .

Data Table: Biological Activities of this compound

Activity Type Mechanism Target Pathway/Organism References
AnticancerInhibition of glycolysisCancer cells (e.g., glioblastoma) ,
AntimicrobialRedox reactions leading to cell deathBacteria (e.g., H. pylori, M. tuberculosis)
Enzyme InhibitionInhibition of hexokinaseGlycolytic pathway ,

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Difluoromethoxy)-6-nitrotoluene
Reactant of Route 2
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2-(Difluoromethoxy)-6-nitrotoluene

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